1,2-Diphenyl-3-aminopropane hydrochloride
CAS No.: 40692-28-2
Cat. No.: VC18405626
Molecular Formula: C15H18ClN
Molecular Weight: 247.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40692-28-2 |
|---|---|
| Molecular Formula | C15H18ClN |
| Molecular Weight | 247.76 g/mol |
| IUPAC Name | 2,3-diphenylpropylazanium;chloride |
| Standard InChI | InChI=1S/C15H17N.ClH/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H |
| Standard InChI Key | GKHCARYZXWFABR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C[NH3+])C2=CC=CC=C2.[Cl-] |
Introduction
Chemical Structure and Identification
Core Structural Features
1,2-Diphenyl-3-aminopropane hydrochloride consists of a propane chain substituted with two phenyl groups at the 1- and 2-positions and an ammonium group at the 3-position, stabilized by a chloride counterion . The IUPAC name, 2,3-diphenylpropylazanium;chloride, reflects this arrangement .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,3-diphenylpropylazanium;chloride | |
| SMILES | C1=CC=C(C=C1)CC(C[NH3+])C2=CC=CC=C2.[Cl-] | |
| InChIKey | GKHCARYZXWFABR-UHFFFAOYSA-N | |
| CAS Number | 40692-28-2 | |
| Wikidata ID | Q82942414 |
The 2D structure (Figure 1) highlights the propane backbone with phenyl groups (C₆H₅) at positions 1 and 2 and an ammonium group (-NH₃⁺) at position 3, paired with a chloride ion .
Three-Dimensional Conformation
Computational models predict a staggered conformation for the propane chain, minimizing steric hindrance between the phenyl groups . The ammonium group adopts a tetrahedral geometry, with hydrogen-bonding interactions stabilizing the chloride ion .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈ClN | |
| Molecular Weight | 247.76 g/mol | |
| Parent Compound | 2,3-Diphenylpropylamine |
Solubility and Stability
Synthesis and Preparation
Parent Compound Synthesis
The free base, 2,3-Diphenylpropylamine (CID 38619), is likely synthesized via reductive amination of 2,3-diphenylpropanal with ammonia or via Grignard reactions involving benzyl halides .
Hydrochloride Salt Formation
Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt through protonation of the amine group :
The product is purified via recrystallization from ethanol-diethyl ether mixtures .
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